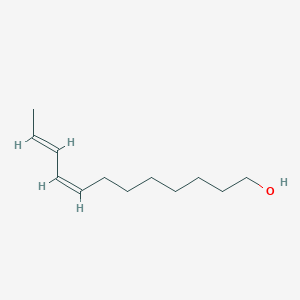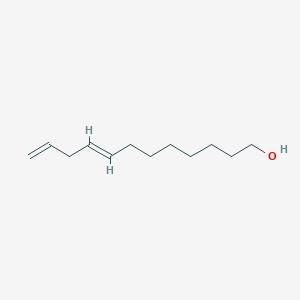
Valganciclovir N3,N3'-Methylen-Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valganciclovir N3,N3’-Methylene Dimer is a synthetic compound with the chemical formula C29H44N12O10 and a molecular weight of 720.8 g/mol . It is a derivative of Valganciclovir, an antiviral medication used to treat cytomegalovirus infections . This compound is primarily used in analytical method development, method validation, and quality control applications .
Wissenschaftliche Forschungsanwendungen
Valganciclovir N3,N3’-Methylene Dimer has several applications in scientific research:
Wirkmechanismus
Target of Action
Valganciclovir N3,N3’-Methylene Dimer is a prodrug of ganciclovir . The primary targets of this compound are cytomegalovirus (CMV) infected cells . CMV is a common virus that can infect people of all ages, but it is particularly harmful to individuals with weakened immune systems .
Mode of Action
After administration, the diastereomers of Valganciclovir N3,N3’-Methylene Dimer are rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .
Biochemical Pathways
The triphosphate form of ganciclovir, produced in the infected cells, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA , thereby inhibiting the replication of the CMV virus.
Pharmacokinetics
The pharmacokinetics of Valganciclovir N3,N3’-Methylene Dimer involves its rapid conversion to ganciclovir by hepatic and intestinal esterases after oral administration . This process ensures the bioavailability of ganciclovir, the active compound, in the body.
Result of Action
The result of the action of Valganciclovir N3,N3’-Methylene Dimer is the inhibition of CMV replication . By terminating the elongation of viral DNA, it prevents the virus from multiplying in the host cells . This helps in controlling the spread of the virus in individuals, especially those with weakened immune systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Valganciclovir N3,N3’-Methylene Dimer involves the reaction of Valganciclovir with formaldehyde under controlled conditions . The reaction typically occurs in an aqueous medium at a temperature range of 20-30°C. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of Valganciclovir N3,N3’-Methylene Dimer follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process involves multiple steps, including crystallization and filtration, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Valganciclovir N3,N3’-Methylene Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.
Major Products Formed
Oxidation: Oxidized derivatives of Valganciclovir N3,N3’-Methylene Dimer.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valganciclovir Hydrochloride: A prodrug of ganciclovir used to treat cytomegalovirus infections.
Ganciclovir: An antiviral medication that inhibits viral DNA polymerase.
Acyclovir: Another antiviral agent used to treat herpesvirus infections.
Uniqueness
Valganciclovir N3,N3’-Methylene Dimer is unique due to its specific chemical structure, which allows it to be used as a reference standard in analytical chemistry and quality control . Its ability to undergo various chemical reactions also makes it a valuable compound for research and development in the pharmaceutical industry .
Eigenschaften
CAS-Nummer |
1401661-96-8 |
|---|---|
Molekularformel |
C29H44N12O10 |
Molekulargewicht |
720.7 g/mol |
IUPAC-Name |
[2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C29H44N12O10/c1-14(2)18(30)26(46)48-7-16(5-42)50-12-40-10-34-20-22(40)36-28(38-24(20)44)32-9-33-29-37-23-21(25(45)39-29)35-11-41(23)13-51-17(6-43)8-49-27(47)19(31)15(3)4/h10-11,14-19,42-43H,5-9,12-13,30-31H2,1-4H3,(H2,32,36,38,44)(H2,33,37,39,45)/t16?,17?,18-,19-/m0/s1 |
InChI-Schlüssel |
DIHCHOAFMJSQHS-BTRQGYIVSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)[C@H](C(C)C)N)N |
Kanonische SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)C(C(C)C)N)N |
Synonyme |
1,1’-[Methylenebis[imino(1,6-dihydro-6-oxo-9H-purine-2,9-diyl)methyleneoxy[2-(hydroxymethyl)-2,1-ethanediyl]]] Ester L-Valine, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


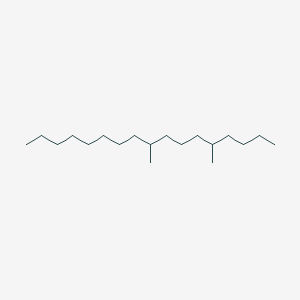
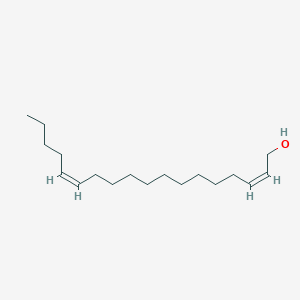
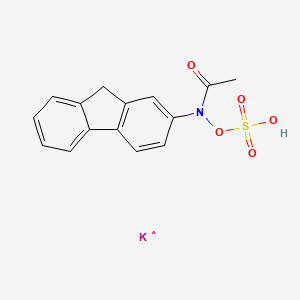
![3-[(Dimethylamino)methyl]-2-hexanone](/img/structure/B1145896.png)
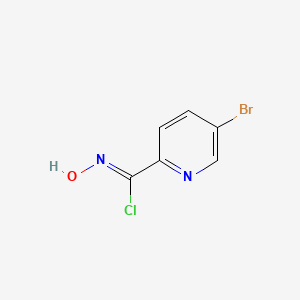
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)
